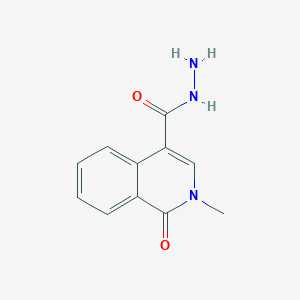
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide
概要
説明
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide typically involves the reaction of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
化学反応の分析
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
科学的研究の応用
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
作用機序
The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
類似化合物との比較
Similar compounds to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide include:
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile: This compound has a nitrile group instead of a carbohydrazide group.
Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate: This compound has a carboxylate group instead of a carbohydrazide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
Chemical Identity and Structure
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide, with the CAS number 1171808-03-9, has the molecular formula CHNO and a molecular weight of approximately 217.22 g/mol. This compound is a derivative of isoquinoline, featuring a carbohydrazide functional group that contributes to its biological activity.
Synthesis
The synthesis typically involves the reaction of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The product is purified through recrystallization to obtain a high-purity compound.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives of isoquinoline, including this compound. The compound has shown promising antibacterial activity against several strains of bacteria.
Case Studies and Findings
-
Antibacterial Assays : In vitro testing revealed moderate antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating that the compound can inhibit bacterial growth effectively at specific concentrations .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus cereus 16 - Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis or metabolic pathways .
Antiviral Activity
The compound has also been evaluated for its potential as an antiviral agent, particularly against HIV.
Other Biological Activities
Beyond antimicrobial and antiviral effects, derivatives of isoquinoline have been explored for their anticancer properties. Compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, indicating that further research into this compound could uncover additional therapeutic potentials .
特性
IUPAC Name |
2-methyl-1-oxoisoquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-6-9(10(15)13-12)7-4-2-3-5-8(7)11(14)16/h2-6H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGMVENSDPDKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















